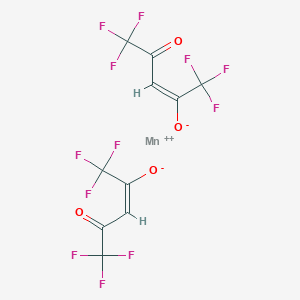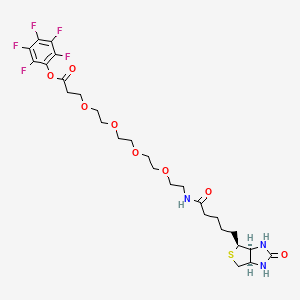
Biotin-PEG4-PFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG4-PFP ester is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It consists of biotin, a naturally occurring vitamin, linked to a polyethylene glycol (PEG) spacer and a pentafluorophenyl (PFP) ester group. This structure allows for efficient biotin labeling of proteins and other macromolecules, enhancing their solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG4-PFP ester typically involves the reaction of biotin with a PEG spacer and a PFP ester. The process begins with the activation of biotin, followed by the attachment of the PEG spacer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-PFP ester primarily undergoes nucleophilic substitution reactions. The PFP ester group reacts with primary and secondary amines to form stable amide bonds. This reaction is favored in slightly alkaline conditions (pH 7-9) .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, such as lysine residues in proteins. The reactions are typically carried out in aqueous buffers at room temperature .
Major Products
The major products formed from reactions with this compound are biotinylated proteins or peptides. These biotinylated molecules can then be used in various biochemical assays and applications .
Scientific Research Applications
Biotin-PEG4-PFP ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Facilitates the labeling of proteins and peptides, aiding in the study of protein interactions and functions.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Employed in the production of diagnostic kits and other biotechnological products .
Mechanism of Action
The mechanism of action of Biotin-PEG4-PFP ester involves the formation of stable amide bonds with primary amines. The biotin moiety binds with high affinity to avidin and streptavidin proteins, allowing for the efficient capture and detection of biotinylated molecules. This interaction is crucial in various biochemical assays and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-NHS ester: Similar to Biotin-PEG4-PFP ester but uses an N-hydroxysuccinimide (NHS) ester group instead of a PFP ester.
Biotin-PEG4-Hydrazide: Contains a hydrazide group for labeling aldehyde-containing molecules.
Biotin-PEG4-Maleimide: Uses a maleimide group for labeling thiol-containing molecules
Uniqueness
This compound is unique due to its high reactivity with both primary and secondary amines, making it more versatile compared to other biotinylation reagents. The PFP ester group also provides greater stability in aqueous solutions, enhancing the overall efficiency of the biotinylation process .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F5N3O8S/c28-20-21(29)23(31)26(24(32)22(20)30)43-19(37)5-7-39-9-11-41-13-14-42-12-10-40-8-6-33-18(36)4-2-1-3-17-25-16(15-44-17)34-27(38)35-25/h16-17,25H,1-15H2,(H,33,36)(H2,34,35,38)/t16-,17-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWASPEUSWXFTOK-TZPNTHKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F5N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)
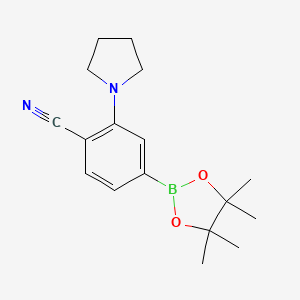
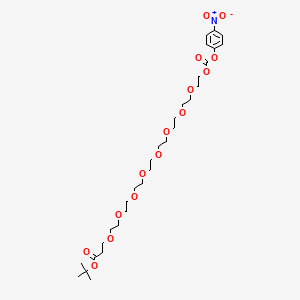

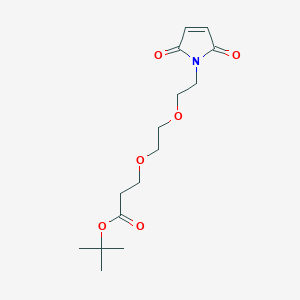
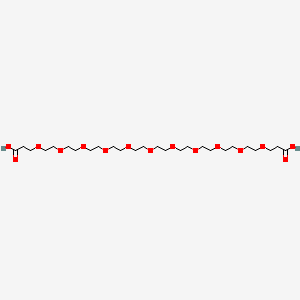
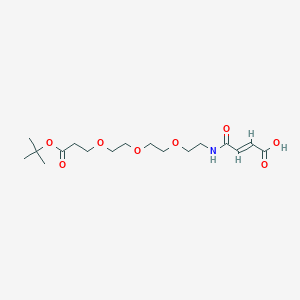
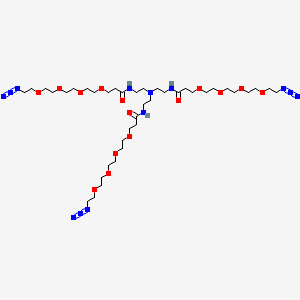
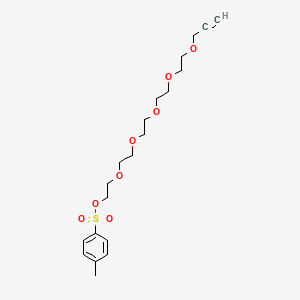

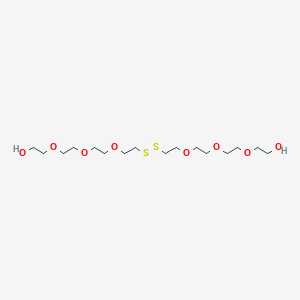
![p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025141.png)
